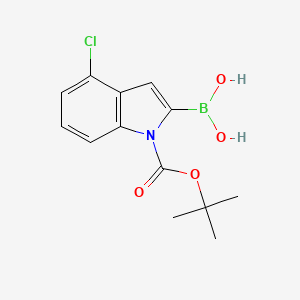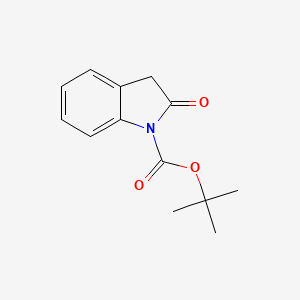
2-Aminoisophthalonitril
Übersicht
Beschreibung
2-Aminoisophthalonitrile: is an organic compound with the molecular formula C8H5N3 2,6-dicyanoaniline . This compound is characterized by the presence of an amino group and two nitrile groups attached to a benzene ring. It is a typical acceptor-donor-acceptor system, where the amino group acts as a donor and the nitrile groups act as acceptors. This unique structure imparts strong fluorescence properties to the compound .
Wissenschaftliche Forschungsanwendungen
2-Aminoisophthalonitrile has a wide range of applications in scientific research, including:
Biology: The compound’s fluorescence properties make it useful in biological imaging and fluorescence microscopy.
Medicine: Research is ongoing to explore its potential use in drug development and as a fluorescent marker in medical diagnostics.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2-Aminoisophthalonitrile can be synthesized through various methods. One common approach involves the three-component reaction of aldehydes, ketones, and malononitrile. Another method utilizes arylidenemalonodinitriles and 1-arylethylidenemalonodinitriles in the presence of piperidine under microwave irradiation . These reactions are typically carried out under solvent-free conditions to promote efficiency and yield.
Industrial Production Methods: In industrial settings, the synthesis of 2-aminoisophthalonitrile often involves the use of microwave-promoted multi-component reactions. This method is favored due to its ability to produce high yields of the desired product in a relatively short amount of time .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Aminoisophthalonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can convert the nitrile groups into amines.
Substitution: The amino group can participate in substitution reactions to form various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions typically involve reagents like halogens or alkylating agents under acidic or basic conditions.
Major Products: The major products formed from these reactions include various substituted derivatives of 2-aminoisophthalonitrile, such as amines, amides, and other functionalized compounds .
Wirkmechanismus
The mechanism of action of 2-aminoisophthalonitrile is primarily related to its fluorescence properties. Upon photo-excitation, the compound undergoes charge separation due to its acceptor-donor-acceptor system. This charge separation results in strong fluorescence, which can be utilized in various applications such as imaging and sensing . The molecular targets and pathways involved in its mechanism of action are still under investigation, but its unique structure plays a crucial role in its properties.
Vergleich Mit ähnlichen Verbindungen
2-Aminonicotinonitrile: Similar to 2-aminoisophthalonitrile but with a different arrangement of the nitrile groups.
2,6-Dicyanoaniline: Another name for 2-aminoisophthalonitrile, highlighting its structural similarity.
Benzimidazole derivatives: Compounds bearing a benzimidazole moiety, often used in similar applications due to their fluorescence properties.
Uniqueness: 2-Aminoisophthalonitrile is unique due to its strong fluorescence and the ability to act as an intermediate for the synthesis of highly functionalized compounds. Its acceptor-donor-acceptor system sets it apart from other similar compounds, making it highly valuable in various scientific and industrial applications .
Eigenschaften
IUPAC Name |
2-aminobenzene-1,3-dicarbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5N3/c9-4-6-2-1-3-7(5-10)8(6)11/h1-3H,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEVXGSUDJYKUQX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)C#N)N)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30448693 | |
| Record name | 2-aminoisophthalonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30448693 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63069-52-3 | |
| Record name | 2-aminoisophthalonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30448693 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the common synthetic routes to 2-aminoisophthalonitrile derivatives?
A1: 2-Aminoisophthalonitrile derivatives can be synthesized through various methods. One approach involves the reaction of ylidenemalononitriles with 1,3-diaryl-2-propen-1-ones under microwave irradiation []. This method offers a rapid and efficient one-pot synthesis of both functionalized cyclohexanedicarbonitriles and 2-aminoisophthalonitriles. Another route involves the reaction of α,β-unsaturated carbonyl compounds with malononitrile []. In the presence of higher concentrations of malononitrile, this reaction can lead to the formation of 2-aminoisophthalonitrile fused compounds as a competing pathway.
Q2: Has 2-aminoisophthalonitrile been incorporated into larger molecular structures for specific applications?
A2: Yes, researchers have successfully incorporated 2-aminoisophthalonitrile into larger structures. One example is the synthesis of novel highly fluorescent hybrids combining (benz)imidazol units with 2-aminoisophthalonitrile []. These hybrids hold potential in various applications requiring fluorescent probes.
Q3: Are there any computational studies exploring the properties of 2-aminoisophthalonitrile derivatives?
A3: While the provided abstracts do not explicitly mention computational studies on 2-aminoisophthalonitrile itself, research on the fluorescent hybrids with (benz)imidazol units includes theoretical calculations []. These calculations likely focus on understanding the electronic structure and properties contributing to the fluorescence of these compounds. This type of computational analysis can be valuable for designing new materials with tailored fluorescent properties.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















